N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMWEMLANTGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the pyrimidine ring.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties and inhibition of 1-deoxy-D-xylulose 5-phosphate synthase.
Pyrimidine derivatives: Various pyrimidine derivatives are studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a 2-chlorobenzyl group with a hydroxylated pyrimidine ring and a carboxamide group makes it a versatile compound for diverse applications in research and industry.
Biological Activity
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Target Enzyme : The primary target of this compound is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . This enzyme plays a crucial role in the methylerythritol phosphate (MEP) pathway , which is essential for the biosynthesis of isoprenoid precursors in many bacteria and plants.
Mode of Action : The compound inhibits DXPS, disrupting the production of isoprenoid precursors, which are vital for various cellular processes including membrane synthesis and protein prenylation. This inhibition can lead to antimicrobial effects against pathogens that rely on this pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds have shown that they can undergo metabolic transformations such as N1-oxidation, affecting their bioavailability and efficacy. Environmental factors like pH and ion concentration can also influence the compound's stability and activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit varying degrees of efficacy against bacterial strains. For instance, studies have shown that derivatives with carboxamide functionalities tend to possess better activity compared to their carbothioamide counterparts .
Anticancer Activity
In vitro studies have highlighted the potential anticancer activity of compounds related to this compound. For example, a series of pyrimidine derivatives showed antiproliferative effects against human cancer cell lines, with IC50 values indicating significant cytotoxicity . The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced activity against specific cancer types.
Case Studies
- Antiproliferative Studies : A study on structurally similar compounds reported IC50 values ranging from 3.3 µM to 50.9 µM against colorectal cancer cell lines (Caco-2 and HCT-116). These findings suggest that modifications in the structure can lead to varying degrees of biological activity .
- Mechanistic Insights : Research utilizing molecular docking has provided insights into how these compounds interact with key proteins involved in cancer pathways, such as PI3Kα. This interaction is crucial for understanding how this compound may exert its effects at a molecular level .
Summary of Findings
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| Antimicrobial | Not specified | DXPS |
| Anticancer (Caco-2) | 37.4 - 50.9 | PI3Kα |
| Anticancer (HCT-116) | 8.9 - 3.3 | PI3Kα |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium or copper) and solvents (DMF or toluene) to facilitate condensation and cyclization steps. For example, highlights that reaction conditions such as temperature control (80–120°C) and catalyst loading (0.5–2 mol%) significantly influence yield. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) . Additionally, emphasizes the use of inert atmospheres (N₂/Ar) to prevent side reactions during chlorobenzyl group incorporation.
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment, as noted in and . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves structural features like the hydroxypyrimidine ring and chlorobenzyl substituents. For impurity profiling, recommends using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to detect process-related byproducts (e.g., dechlorinated analogs) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : mandates strict adherence to PPE (gloves, lab coats, goggles) and fume hood usage to avoid inhalation or dermal exposure. Waste containing chlorinated intermediates must be segregated and treated by certified waste management services to prevent environmental contamination. Spills should be neutralized with activated carbon and disposed of as hazardous chemical waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software ( ) enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example, demonstrates that dihedral angles between the pyrimidine ring and substituents (e.g., chlorobenzyl group) can be measured to confirm stereoelectronic effects. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, while hydrogen-bonding networks (e.g., N–H⋯O) are mapped using Olex2 or Mercury .
Q. What experimental strategies can elucidate the biological mechanism of this compound in kinase inhibition?
- Methodological Answer : Kinase inhibition assays (e.g., Src/Abl kinases) require recombinant enzyme preparations and ATP-competitive binding studies. details the use of fluorescence polarization assays with FITC-labeled ATP analogs to calculate IC₅₀ values. Cellular efficacy is validated via antiproliferative assays in tumor cell lines (e.g., K562 leukemia), with dose-response curves (1 nM–10 µM) and Western blotting to monitor phosphorylation levels of downstream targets (e.g., STAT5) .
Q. How should researchers address contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies in DMSO, ethanol, and aqueous buffers (pH 2–9) at 25°C and 37°C can resolve discrepancies. and suggest using nephelometry or UV-Vis spectroscopy to quantify solubility limits. For example, if DMSO solubility exceeds 50 mg/mL but aqueous solubility is <0.1 mg/mL, prodrug strategies (e.g., phosphate esterification) may improve bioavailability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) in GraphPad Prism or R are used to calculate EC₅₀/IC₅₀ values. emphasizes replicating experiments in triplicate (n = 3–6) and applying ANOVA with post-hoc Tukey tests to compare treatment groups. Outliers are identified via Grubbs’ test, and data normalization (e.g., to vehicle controls) minimizes batch effects .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model electron distribution in the hydroxypyrimidine ring, predicting sites of cytochrome P450-mediated oxidation. (excluded) and 20 suggest using Schrödinger’s QikProp to estimate logP (2.8–3.5) and polar surface area (75–90 Ų), which correlate with blood-brain barrier permeability. MD simulations (GROMACS) further assess binding to serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
